CYP11B1 (Steroid 11β-Hydroxylase) Inhibition: Potency Advantage Over a Close Trifluoromethyl Analog
In a V79MZ cell-based assay expressing human CYP11B1 and using [1,2-³H]-11-deoxycorticosterone as substrate after 6 h incubation, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(3-methylphenyl)benzenesulfonamide (327067-27-6) demonstrated an IC₅₀ of 2 nM [1]. By contrast, the closely related analog N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CHEMBL1486743) exhibited an IC₅₀ of 269 nM against the same human CYP11B1 target under identical assay conditions (V79MZ cells, same substrate, 6 h HPLC readout) [2]. Additionally, a cross-study comparison with the rat CYP11B1 isoform shows that 327067-27-6 is significantly weaker (IC₅₀ = 1,800 nM), underscoring its species-selectivity profile [3].
| Evidence Dimension | Human CYP11B1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide: IC₅₀ = 269 nM |
| Quantified Difference | Approximately 135-fold more potent |
| Conditions | V79MZ cells expressing human CYP11B1; [1,2-³H]-11-deoxycorticosterone substrate; 6 h incubation; HPLC analysis |
Why This Matters
For endocrinology or steroidogenesis research, this ~135-fold potency difference directly impacts the compound concentration required to achieve target engagement, reducing solvent exposure and off-target risk in cell-based models.
- [1] BindingDB. BDBM50239789 / CHEMBL4097298. Human CYP11B1 inhibition IC₅₀ = 2 nM. Assay: V79MZ cells, [1,2-³H]-11-deoxycorticosterone, 6 h, HPLC. View Source
- [2] BindingDB. BDBM50378949 / CHEMBL2011432. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. Human CYP11B1 IC₅₀ = 269 nM. Assay: V79MZ cells, same conditions. View Source
- [3] BindingDB. BDBM50239789. Rat CYP11B1 IC₅₀ = 1,800 nM. Assay: hamster V79MZ cells, [1,2-³H]-11-deoxycorticosterone, 6 h. View Source
